5-Cyclobutyl vs. 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid: Lipophilicity and Molecular Size Comparison
The 5-cyclobutyl derivative exhibits lower lipophilicity and a smaller molecular footprint compared to its 5-cyclohexyl analog. The target compound has a calculated LogP of 1.41 and a molecular weight of 168.15 g/mol . The 5-cyclohexyl analog (CAS 1342121-01-0) has a molecular weight of 196.20 g/mol . While a direct LogP for the cyclohexyl analog is not provided in vendor data, the increased hydrocarbon content is consistent with a higher LogP. This difference is critical for optimizing ligand efficiency and physicochemical properties.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 1.41; MW = 168.15 g/mol |
| Comparator Or Baseline | 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid: MW = 196.20 g/mol |
| Quantified Difference | Target compound has a lower MW by 28.05 g/mol and a predicted lower LogP |
| Conditions | Calculated LogP; vendor-provided MW data |
Why This Matters
For procurement in medicinal chemistry programs, the cyclobutyl analog offers a more ligand-efficient starting point, potentially leading to compounds with improved oral bioavailability and lower non-specific binding.
